molecular formula C16H13NO4S2 B2634153 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 1025273-19-1

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B2634153
CAS No.: 1025273-19-1
M. Wt: 347.4
InChI Key: CNEAIMJHQIURJB-LFIBNONCSA-N
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Description

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of sulfonyl groups attached to a phenyl ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(methylsulfonyl)benzaldehyde and phenylsulfonylacetonitrile.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products include sulfonic acids or sulfoxides.

    Reduction: The major products are the corresponding alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enamide
  • 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enol

Uniqueness

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile is unique due to its specific combination of sulfonyl and nitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-methylsulfonylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S2/c1-22(18,19)14-9-7-13(8-10-14)11-16(12-17)23(20,21)15-5-3-2-4-6-15/h2-11H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEAIMJHQIURJB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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